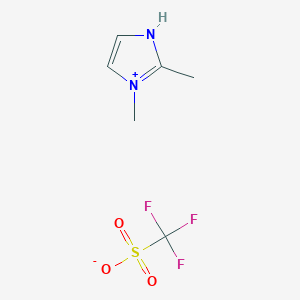
Ethyl9,10-dioxo-9,10-dihydroanthracene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl9,10-dioxo-9,10-dihydroanthracene-2-carboxylate is an organic compound derived from anthracene It is characterized by the presence of two ketone groups at the 9 and 10 positions, a carboxylate group at the 2 position, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl9,10-dioxo-9,10-dihydroanthracene-2-carboxylate typically involves the reaction of anthraquinone derivatives with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl9,10-dioxo-9,10-dihydroanthracene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The carboxylate group can undergo nucleophilic substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like amines or alcohols in the presence of catalysts are employed for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Amides or esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl9,10-dioxo-9,10-dihydroanthracene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential antimicrobial properties against various pathogens.
Medicine: Explored for its potential use in drug development, particularly in targeting bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl9,10-dioxo-9,10-dihydroanthracene-2-carboxylate involves its interaction with cellular components, leading to the disruption of metabolic processes. The compound can generate reactive oxygen species, which cause oxidative stress and damage to cellular structures. This mechanism is particularly effective against bacterial cells, making it a potential candidate for antimicrobial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar in structure but contains a benzamide group instead of an ethyl ester group.
N-pentyl-4,5-dihydroxyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide: Contains a carboxamide group and additional hydroxyl groups.
Uniqueness
Its ethyl ester group makes it more lipophilic compared to similar compounds, potentially enhancing its ability to penetrate biological membranes .
Eigenschaften
Molekularformel |
C17H12O4 |
|---|---|
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
ethyl 9,10-dioxoanthracene-2-carboxylate |
InChI |
InChI=1S/C17H12O4/c1-2-21-17(20)10-7-8-13-14(9-10)16(19)12-6-4-3-5-11(12)15(13)18/h3-9H,2H2,1H3 |
InChI-Schlüssel |
YUBIJBINHXSONI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(1H-indol-4-yl)-phenyl]-acetic acid](/img/structure/B8344325.png)

![1-Benzyl-4-[2-ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1,2,3,6-tetrahydro-pyridine](/img/structure/B8344333.png)




![(R)-beta-[[(phenylmethoxy)carbonyl]amino]benzenepropanoic acid](/img/structure/B8344379.png)



